5-Bromo-6-methoxy-1-methyl-1H-indazole
Description
Significance of Indazole as a Privileged Heterocyclic System in Chemical Biology and Drug Discovery
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework capable of binding to multiple, unrelated biological targets. researchgate.net This versatility stems from its ability to act as a bioisostere for other important heterocycles like indole and benzimidazole, offering advantages in terms of metabolic stability, oral bioavailability, and plasma clearance. chemie-brunschwig.chnih.gov The presence of two nitrogen atoms in the pyrazole ring provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of proteins. pnrjournal.com
The therapeutic importance of the indazole moiety is underscored by its presence in a variety of FDA-approved drugs. pnrjournal.com These include treatments for a range of conditions, highlighting the broad applicability of this scaffold. For instance, Pazopanib and Axitinib are tyrosine kinase inhibitors used in cancer therapy, while Granisetron is a 5-HT3 antagonist employed as an antiemetic. pnrjournal.comrsc.orgtandfonline.com Furthermore, numerous indazole-containing compounds are currently in clinical trials for various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. researchgate.netnih.govresearchgate.net The wide spectrum of biological activities associated with indazole derivatives includes anti-inflammatory, antimicrobial, antiviral, and antitumor effects. researchgate.netnih.govnih.gov
Overview of Derivatization Strategies for Indazole-Based Compounds
The chemical tractability of the indazole ring system allows for extensive derivatization, enabling the fine-tuning of its pharmacological properties. The two nitrogen atoms (N1 and N2) and the carbon atoms of the heterocyclic and benzene rings are all potential sites for modification.
Key derivatization strategies include:
N-Alkylation and N-Arylation: The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated or arylated. acs.org The regioselectivity of these reactions (N1 versus N2 substitution) can often be controlled by the choice of reagents and reaction conditions, such as the base and solvent used. acs.org For example, the use of cesium carbonate as a base often favors N1 alkylation. acs.org
C3-Functionalization: The C3 position of the indazole ring is a common site for introducing a variety of substituents. chim.itacs.org Methods for C3 functionalization include halogenation, which provides a handle for subsequent cross-coupling reactions, as well as direct C-H activation/functionalization. chim.itacs.org Transition metal-catalyzed reactions, particularly those employing rhodium and copper, have proven effective for the direct arylation, alkylation, and acylation at the C3 position. nih.govnih.gov
Substitution on the Benzene Ring: The benzene portion of the indazole scaffold can be functionalized through electrophilic aromatic substitution reactions, such as nitration and halogenation. chim.it These substituents can significantly influence the electronic properties and biological activity of the molecule. For example, the introduction of a nitro group can serve as a precursor for the synthesis of aminoindazole derivatives. mdpi.com
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at various positions on the indazole ring. researchgate.net These reactions allow for the introduction of a wide array of aryl, heteroaryl, and vinyl groups.
These diverse synthetic methodologies provide medicinal chemists with a robust toolbox for creating large libraries of indazole derivatives for biological screening, facilitating the discovery of new drug candidates.
Specific Research Focus on the 5-Bromo-6-methoxy-1-methyl-1H-indazole Scaffold
Within the vast chemical space of indazole derivatives, the This compound scaffold has garnered specific research interest. This particular substitution pattern combines several key features that make it an attractive starting point for drug discovery programs.
The bromine atom at the C5 position serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions, allowing for the exploration of a wide range of substituents at this position to optimize biological activity. nih.gov The methoxy (B1213986) group at the C6 position can influence the electronic properties of the ring system and may participate in key binding interactions with biological targets. austinpublishinggroup.com Finally, the methyl group at the N1 position resolves the issue of N1/N2 tautomerism and provides a specific regioisomer for further investigation. acs.org
The combination of these features makes This compound a valuable building block for the synthesis of targeted libraries of compounds for screening against various biological targets. Research on this scaffold is often directed towards the development of kinase inhibitors and other targeted therapies.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1577179-97-5 bldpharm.com |
| Molecular Formula | C9H9BrN2O |
| Molecular Weight | 241.09 g/mol |
| Appearance | Solid sigmaaldrich.com |
| InChI Key | WTPPKDNNECOBGC-UHFFFAOYSA-N sigmaaldrich.comcymitquimica.com |
Table 2: Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula | Key Application/Research Area |
|---|---|---|---|
| This compound | 1577179-97-5 bldpharm.com | C9H9BrN2O | Chemical building block |
| 5-Bromo-6-methoxy-1H-indazole | 152626-78-3 sigmaaldrich.comcymitquimica.comlabcompare.com | C8H7BrN2O | Chemical synthesis |
| Pazopanib | 444731-52-6 | C21H23N7O2S | Anticancer (Tyrosine kinase inhibitor) pnrjournal.comrsc.org |
| Axitinib | 319460-85-0 | C22H18N4OS | Anticancer (Tyrosine kinase inhibitor) pnrjournal.comtandfonline.com |
| Granisetron | 109889-09-0 | C18H24N4O | Antiemetic (5-HT3 antagonist) pnrjournal.com |
| Indole | 120-72-9 | C8H7N | Heterocyclic parent compound |
| Benzimidazole | 51-17-2 | C7H6N2 | Heterocyclic parent compound |
| 6-bromo-1H-indazole | 79828-44-7 | C7H5BrN2 | Synthesis of kinase inhibitors chim.itnih.gov |
| 5-methoxyindazole | 5420-53-1 | C8H8N2O | Chemical synthesis chim.it |
| 7-nitroindazole | 2942-42-9 | C7H5N3O2 | Synthesis intermediate acs.org |
| 5-nitroindazole | 5401-94-5 | C7H5N3O2 | Synthesis intermediate mdpi.com |
| 6-Bromo-3-iodo-1H-indazole | Not available | C7H4BrIN2 | Synthesis intermediate nih.gov |
| 5-Bromo-1H-indazole | 53857-57-1 | C7H5BrN2 | Chemical synthesis |
| 5-bromo-2-fluorobenzaldehyde (B134332) | 55889-77-5 | C7H4BrFO | Synthesis intermediate |
| Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Not available | C16H13BrN2O3 | Synthesis intermediate nih.gov |
| Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Not available | C17H16N2O4 | Synthesis intermediate nih.gov |
| Methyl 5,6-dimethoxyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | Not available | C18H18N2O5 | Synthesis intermediate nih.gov |
| Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate | Not available | C17H16N2O5S | Synthesis intermediate nih.gov |
| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | Not available | C14H10ClN3O5S | Synthesis intermediate mdpi.com |
| 5-MeO-DMT | 1019-45-0 | C13H18N2O | Serotonin (B10506) receptor agonist nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-9(13-2)7(10)3-6(8)5-11-12/h3-5H,1-2H3 |
InChI Key |
NFXLNUOVILGQOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)Br)OC |
Origin of Product |
United States |
Spectroscopic and Computational Elucidation of Molecular Structure and Electronic Properties
Advanced Spectroscopic Characterization Techniques for 5-Bromo-6-methoxy-1-methyl-1H-indazole Derivatives (e.g., NMR, IR, Mass Spectrometry, X-ray Crystallography)
The structural elucidation of indazole derivatives is routinely achieved through a suite of spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for determining the connectivity of atoms. For a compound like this compound, ¹H NMR spectroscopy would identify the chemical environment of each hydrogen atom, including the aromatic protons on the indazole core, the methoxy (B1213986) group protons, and the N-methyl group protons. For instance, in a related series of 1-butyl-1H-indazole-3-carboxamides, the N-alkyl protons and aromatic protons are clearly assigned using this technique. nih.gov Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. nih.govbeilstein-journals.org The specific chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of indazole derivatives, IR spectra are used to confirm the presence of C-H, C=C, and C-N bonds within the heterocyclic ring system. For example, studies on 3-carboxamide indazoles clearly show characteristic stretches for N-H and C=O bonds. nih.govresearchgate.net For this compound, one would expect to observe characteristic peaks for aromatic C-H stretching, C=C and C=N ring stretching, and C-O stretching of the methoxy group.
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural clues. While experimental data for the title compound is scarce, predicted collision cross-section (CCS) values for the parent compound, 5-bromo-6-methoxy-1H-indazole, have been calculated for various adducts, which is a parameter derived from ion mobility mass spectrometry. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 226.98146 | 137.7 |
| [M+Na]⁺ | 248.96340 | 152.4 |
| [M-H]⁻ | 224.96690 | 142.2 |
| [M+NH₄]⁺ | 244.00800 | 159.7 |
| [M+K]⁺ | 264.93734 | 140.9 |
X-ray Crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions. Although no crystal structure for this compound has been reported, the technique has been applied to other indazole derivatives, revealing details about their supramolecular architecture, such as the formation of hydrogen-bonded networks. nih.gov Such an analysis for the title compound would confirm the planarity of the indazole ring and the conformation of the methoxy group relative to the ring.
Quantum Chemical Calculations and Density Functional Theory (DFT) Analyses
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and properties of molecules. These computational methods complement experimental data and provide insights that are often difficult to obtain through experiments alone. researchgate.netniscpr.res.in
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT studies on various indazole derivatives have shown that the distribution and energies of these orbitals are significantly influenced by the nature and position of substituents on the indazole core. nih.govresearchgate.net For this compound, the electron-donating methoxy group would be expected to raise the HOMO energy, while the bromine atom and the pyrazole moiety would influence the LUMO.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. researchgate.netnih.govrsc.org Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For the title compound, the MEP would likely show negative potential around the nitrogen atom at position 2 and the oxygen atom of the methoxy group, identifying them as potential sites for hydrogen bonding or coordination.
Local reactivity descriptors , such as Fukui functions , provide more quantitative information about the reactivity at specific atomic sites within a molecule. Derived from conceptual DFT, the Fukui function (f⁻) indicates the propensity of a site to be attacked by an electrophile. nih.gov NBO analysis combined with Fukui indices has been used to understand the nucleophilicity of the N1 and N2 atoms in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, showing that a larger Fukui index corresponds to greater nucleophilicity. nih.gov The Average Local Ionization Energy (ALIE) is another descriptor that can be mapped onto the molecular surface, where lower values indicate sites that are more reactive toward electrophiles.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis is useful for understanding hyperconjugation, resonance effects, and the nature of chemical bonds. For substituted indazoles, NBO analysis has been employed to estimate the partial charges on the nitrogen atoms (N1 and N2) and to understand the electronic factors that govern the regioselectivity of reactions like alkylation. nih.gov
The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net Generally, the 1H-tautomer is thermodynamically more stable and therefore predominates in most conditions. nih.govnih.gov However, the relative stability can be influenced by substitution, solvent effects, and hydrogen bonding. figshare.comresearchgate.net For instance, certain substituents or the formation of intermolecular hydrogen-bonded dimers can stabilize the 2H-tautomer. figshare.comresearchgate.net In the case of this compound, the presence of the methyl group at the N1 position "locks" the molecule into the 1H-tautomeric form. Nevertheless, understanding the tautomeric preferences of the parent scaffold (5-bromo-6-methoxy-1H-indazole) is crucial, as the different electronic distributions of the 1H and 2H isomers lead to distinct chemical reactivities and biological activities. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Studies
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations generate a trajectory that provides detailed information on the conformational flexibility and stability of a molecule in different environments (e.g., in a solvent or interacting with a biological target). frontiersin.orgrsc.org For a molecule like this compound, MD simulations could be used to:
Analyze the rotational dynamics of the methoxy group.
Study the stability of the molecule's conformation in aqueous and non-aqueous solvents.
Investigate how the molecule interacts with other molecules, such as through stacking or hydrogen bonding.
Simulate the binding of the molecule to a protein active site, providing insights into its potential as a ligand by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). rsc.org
While specific MD studies on this compound are not available, the technique is widely applied in drug discovery and materials science to understand the dynamic behavior that governs molecular function. frontiersin.org
Pharmacological Research and Mechanistic Investigations of 5 Bromo 6 Methoxy 1 Methyl 1h Indazole and Analogs
Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling
SAR studies are crucial for optimizing the biological activity of lead compounds. For indazole derivatives, these studies have provided valuable insights into the influence of various substituents on their pharmacological profiles.
Pharmacophore models for 5-HT6 receptor antagonists, for example, identify four key elements: a positive ionizable atom, an aromatic ring, a hydrogen bond acceptor, and a hydrophobic site. nih.govresearchgate.net In silico docking studies of a potent indazole-based serotonin (B10506) receptor agonist suggested that its high potency may result from a halogen-bonding interaction with a phenylalanine residue in the 5-HT2A orthosteric pocket. semanticscholar.orgnih.gov
The nature and position of substituents on the indazole ring play a critical role in determining biological activity. nih.gov
For antitumor activity in a series of 3,5-disubstituted indazole derivatives, the substituent at the C-5 position was found to be significant. mdpi.com For instance, the presence of a para-fluorine on a phenyl ring at C-5 was important for activity against certain cancer cell lines. mdpi.com
In the context of serotonin receptor agonists, the substitution pattern on the indazole ring significantly impacts potency and selectivity. The 1-methyl analog (11 ) of the 5-methoxy-indazole ethanamine was found to be markedly less potent at the 5-HT2A receptor than its 1H-indazole counterpart (6a ), indicating that methylation at the N1 position is detrimental to activity in this series. nih.gov
Studies on benzimidazole-based 5-HT6 receptor antagonists have highlighted the importance of a halogen bond interaction between a chlorine atom on the ligand and a backbone carbonyl group of the receptor, which helps to stabilize binding. nih.govresearchgate.net This suggests that the bromo substituent at the 5-position of the target compound could potentially engage in similar halogen bonding interactions with its biological targets. The methoxy (B1213986) group, by acting as a hydrogen bond acceptor, can also influence binding and enhance water solubility. smolecule.com
Influence of N1-Methylation and Other N-Substitutions on Activity Profiles
The substitution pattern on the indazole nitrogen atoms is a critical determinant of the biological activity of these compounds. The specific placement of a methyl group, particularly at the N1 position as seen in 5-Bromo-6-methoxy-1-methyl-1H-indazole, profoundly influences the molecule's therapeutic potential.
Research into the structure-activity relationships (SAR) of 6-substituted aminoindazole derivatives has shown that the position of methylation is crucial for antiproliferative activity. nih.gov In one study, relocating the methyl group from the N1 to the N2 position resulted in a decrease in the cytotoxic activity for most of the tested compounds. nih.gov However, this trend can be substituent-dependent; for instance, N2-isopropyl and N2-acetyl compounds retained potent activity, with one N2-methylated derivative showing an IC₅₀ value of 2.5 µM against the HCT116 cancer cell line. nih.gov This highlights a nuanced interplay between the N-substituent and other groups on the indazole ring.
The introduction of various alkyl or aryl groups at the N1 and N2 positions has been a key strategy in modulating activity against specific targets. In the development of inhibitors for p38α mitogen-activated protein kinase (p38α MAPK), different alkyl substituents were introduced at both nitrogen atoms of the indazole ring to probe how these groups occupy hydrophobic regions within the kinase's active site, thereby affecting inhibitory potency. acs.orgacs.org The synthesis of distinct N1- and N2-alkylated indazoles allows for a direct comparison of their enzymatic inhibition, confirming that N-substitution is a powerful tool for fine-tuning the pharmacodynamic profile of these inhibitors. acs.org
Furthermore, the influence of N-methylation extends to the molecule's fundamental electronic properties. The insertion of a positive charge through methylation of the indazole backbone can significantly alter the donicity and catalytic activity of indazole-containing ligands, demonstrating that even subtle modifications at the nitrogen position can have a substantial impact on molecular function. acs.org The neuroprotective effects of 6-amino-1-methyl-indazole (AMI) in a Parkinson's disease model underscore the therapeutic relevance of the N1-methyl indazole scaffold. nih.gov
Role of the Indazole Scaffold in Ligand-Target Interactions
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, capable of forming key interactions with a wide array of biological targets, particularly protein kinases. researchgate.net Its structural features enable it to anchor ligands within the binding pockets of enzymes through a variety of non-covalent forces.
Molecular docking and dynamics simulations have provided detailed insights into these interactions. In the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical target in oncology, the indazole scaffold plays a central role. nih.govnih.gov The ligand's binding is stabilized by a network of interactions, including:
Hydrogen Bonds: The pyrrolic NH atom (in 1H-indazoles) and the pyridinic N2 nitrogen are crucial. The NH group frequently acts as a hydrogen bond donor, for example, with the oxygen atom of Thr916, while the pyridinic nitrogen can accept a hydrogen bond from the same residue. nih.govnih.gov
π-π Stacking and π-Cation Interactions: The aromatic nature of the bicyclic indazole ring facilitates π-π stacking with aromatic amino acid residues like Phenylalanine (Phe918) and π-cation interactions with charged residues like Lysine (Lys868). nih.govnih.gov
Hydrophobic and Hybrid Interactions: The scaffold also engages in hydrophobic interactions with residues such as Ala866 and forms hybrid interactions with others like Glu885 and Glu917. nih.govnih.gov
Computational studies have further elucidated these binding modes, showing that indazole derivatives form π-alkyl bonds with residues like Tyr1130 and Pro937 and π-anion bonds with residues like Glu1134 within the VEGFR-2 active site. biotech-asia.org The indazole moiety is also hypothesized to facilitate DNA binding through π-π stacking interactions between the scaffold and nucleic acid bases, as observed with an indazole-based gold complex that binds to DNA's minor groove. nih.gov These consistent and multifaceted interactions across different target classes confirm the indazole scaffold's role as a robust anchor for designing potent and selective ligands. researchgate.net
Preclinical Biological Activity in Relevant In Vitro and In Vivo Models
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
Indazole derivatives, including analogs of this compound, have demonstrated significant antiproliferative and cytotoxic effects across a broad range of human cancer cell lines. The potency of these compounds is highly dependent on their substitution patterns.
Studies have reported IC₅₀ values ranging from the nanomolar to micromolar scale. For example, a series of 1H-indazole-3-amine derivatives showed promising activity, with compound 6o exhibiting an IC₅₀ of 5.15 µM against the K562 chronic myeloid leukemia cell line. nih.gov Another study on 6-substituted aminoindazoles found that compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was particularly potent against the HCT116 human colorectal cancer cell line with an IC₅₀ value of 0.4 µM. nih.gov Furthermore, certain N-[6-indazolyl]arylsulfonamides displayed significant activity against A2780 ovarian carcinoma and A549 lung adenocarcinoma cells, with IC₅₀ values as low as 4.21 µM. nih.gov An indazole-based gold(III) pincer complex also showed potent cytotoxicity against the MCF-7 breast cancer cell line, with an IC₅₀ of 9 µM. nih.gov
The mechanisms underlying these cytotoxic effects often involve the induction of apoptosis and disruption of the cell cycle. nih.gov Active compounds have been shown to trigger apoptosis in a dose-dependent manner and cause cell cycle arrest, frequently at the G2/M phase. nih.govnih.gov For instance, compound 6o was found to affect apoptosis by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway. nih.gov
| Compound Type/Name | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (Colorectal) | 0.4 µM | nih.gov |
| Indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 µM | nih.gov |
| N-[6-Indazolyl]arylsulfonamide (4) | A2780 (Ovarian) | 4.21 µM | nih.gov |
| N-[6-Indazolyl]arylsulfonamide (9) | A549 (Lung) | 18.6 µM | nih.gov |
| Indazole-based Gold(III) Complex (AuL) | MCF-7 (Breast) | 9 µM | nih.gov |
| N-Aromatic substituted 6-aminoindazoles (29, 30, 34, 36, 37) | A549 (Lung), SNU-638 (Gastric) | 0.7 - 10 µM | nih.gov |
Antimicrobial Spectrum and Potency (Antibacterial, Antifungal, Antiviral, Anti-leishmanial)
The indazole scaffold is the foundation for a diverse range of compounds with broad-spectrum antimicrobial activity. researchgate.net Research has demonstrated their potency against various pathogens, including protozoa, fungi, and bacteria.
Antiprotozoal Activity: Indazole derivatives have shown remarkable efficacy against several protozoan parasites. A study of 2H-indazole derivatives found them to be potent antiprotozoal agents against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with activity in the sub-micromolar range and in many cases exceeding the potency of the standard drug metronidazole. mdpi.com For example, compound 18 from this series was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com
Anti-leishmanial Activity: Significant research has focused on the activity of indazole derivatives against Leishmania species. Derivatives of 3-alkoxy-1-benzyl-5-nitroindazole demonstrated potent and selective inhibition of intracellular amastigotes of Leishmania amazonensis (IC₅₀ = 0.43–5.6 µM), L. infantum (IC₅₀ = 1.2–3.8 µM), and L. mexicana (IC₅₀ = 1–2.2 µM). mdpi.com In a mouse model of cutaneous leishmaniasis, the indazole derivative NV6 showed leishmanicidal activity comparable to the control drug Amphotericin B, significantly reducing lesion development and parasite load. mdpi.com Other 3-chloro-6-nitro-1H-indazole derivatives have also exhibited strong to moderate activity against L. infantum. nih.gov
Antifungal and Antibacterial Activity: The antimicrobial profile of indazoles also includes activity against fungi and bacteria. N-methyl-3-aryl indazoles are active against bacterial strains like Escherichia coli and Bacillus cereus, as well as the fungal pathogen Candida albicans. nih.gov Studies have identified 3-phenyl-1H-indazole derivatives with broad anticandidal activity against C. albicans, C. glabrata, and C. tropicalis. nih.gov Some of these compounds demonstrated better activity against miconazole-resistant C. glabrata than against susceptible strains, highlighting their potential to overcome existing drug resistance. nih.gov
| Compound Type | Target Organism | Activity (IC₅₀) / Observation | Reference |
|---|---|---|---|
| 2,3-diphenyl-2H-indazole (18) | Giardia intestinalis | 12.8x more active than metronidazole | mdpi.com |
| 3-alkoxy-1-benzyl-5-nitroindazole | Leishmania amazonensis (amastigotes) | 0.46 µM | mdpi.comnih.gov |
| 3-alkoxy-1-benzyl-5-nitroindazole | Leishmania infantum (amastigotes) | 1.2 - 3.8 µM | mdpi.com |
| Indazole derivative (NV6) | L. amazonensis (in vivo) | Activity comparable to Amphotericin B | mdpi.com |
| 3-phenyl-1H-indazole (10a-i) | Candida species | Broad anticandidal activity | nih.gov |
| N-methyl-3-aryl indazoles | E. coli, B. cereus, C. albicans | Dominant activity observed | nih.gov |
Anti-inflammatory and Immunomodulatory Activities
Indazole derivatives have emerged as potent modulators of inflammatory pathways, demonstrating efficacy in various preclinical models of inflammation and autoimmune disease. Their mechanisms of action often involve the suppression of key inflammatory mediators.
A notable example is the compound TAS-3-124 (6-acetoamido-1-acetyl-1-indazole), which was studied in animal models of collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE). nih.gov TAS-3-124 was shown to inhibit the development of both diseases, an effect attributed to its ability to suppress the production of proinflammatory cytokines, including interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6. nih.gov This suggests a mechanism centered on downregulating the inflammatory cascade at the site of pathology.
Another key anti-inflammatory target for indazole compounds is cyclooxygenase-2 (COX-2). Certain 2,3-diphenyl-2H-indazole derivatives have displayed in vitro inhibitory activity against human COX-2, with docking calculations suggesting a binding mode similar to that of the selective COX-2 inhibitor rofecoxib. mdpi.com The indazole derivative Bindarit is known to inhibit the transcription of the chemokine (C-C motif) ligand 2 (CCL2), a molecule implicated in numerous inflammatory conditions. nih.gov
The immunomodulatory effects also extend to cellular immunity. Related heterocyclic compounds have been shown to inhibit T-cell proliferation, a key process in adaptive immune responses and autoimmune pathologies. researchgate.net This dual action of suppressing both cytokine production and cellular immune responses positions indazole analogs as promising candidates for treating a range of inflammatory disorders. researchgate.netnih.gov
Neuroprotective and Central Nervous System (CNS) Activity (e.g., Tau phosphorylation inhibition)
Derivatives of the indazole scaffold have shown significant promise in the context of neurodegenerative diseases, with demonstrated neuroprotective effects and activity against key pathological targets within the central nervous system (CNS).
A critical area of investigation is the inhibition of abnormal tau protein phosphorylation, a hallmark of Alzheimer's and Parkinson's disease. The N1-methylated indazole derivative AMI (6-amino-1-methyl-indazole) has been shown to exert a neuroprotective effect by directly inhibiting tau hyperphosphorylation. nih.gov In an in vitro study using SH-SY5Y cells, AMI increased cell viability and reduced apoptosis induced by the neurotoxin MPP⁺. nih.gov This effect was accompanied by a significant decrease in the expression of phosphorylated tau (p-tau) and the upstream kinase GSK-3β. nih.gov In an in vivo mouse model of Parkinson's disease, AMI treatment preserved dopaminergic neurons and improved behavioral symptoms, reinforcing its potential as a disease-modifying agent. nih.gov
Other indazole derivatives have demonstrated neuroprotective activity through different mechanisms. The compound PGN33 was found to act as a cannabinoid type 2 (CB2) receptor agonist and prevented β-amyloid-induced cell death in neuronal cells, suggesting a therapeutic approach for Alzheimer's disease. nih.gov Additionally, indazole-based compounds have been designed as inhibitors of p38α MAPK, a kinase involved in the neuroinflammatory cycle and tau hyperphosphorylation. acs.orgacs.org These inhibitors were shown to improve cognitive function in mouse models of cognitive dysfunction, highlighting their therapeutic potential. acs.org The design of novel compounds specifically targeting phosphorylated tau further emphasizes the suitability of the indazole scaffold for addressing CNS disorders. chemrxiv.org
| Compound Name/Type | Primary Target/Mechanism | Key Finding | Disease Model | Reference |
|---|---|---|---|---|
| AMI (6-amino-1-methyl-indazole) | Inhibition of Tau phosphorylation (via GSK-3β) | Preserved dopaminergic neurons; improved behavior | Parkinson's Disease | nih.gov |
| PGN33 | CB2 receptor agonism | Prevented β-amyloid-induced neuronal cell death | Alzheimer's Disease | nih.gov |
| Indazole-based inhibitors | p38α MAPK inhibition | Improved cognition in mouse models | Cognitive Dysfunction | acs.org |
Antioxidant Properties
The indazole scaffold is associated with significant antioxidant capabilities. researchgate.net Studies on various indazole derivatives have consistently demonstrated their potential to act as antioxidants. The antioxidant activity is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and lipid peroxidation inhibition assays. researchgate.netnih.gov
For instance, a study on indazole and its derivatives, including 5-aminoindazole and 6-nitroindazole, showed a concentration-dependent inhibition of DPPH activity. nih.gov In that study, 6-nitroindazole exhibited a 72.60% inhibition at a concentration of 200μg/ml. nih.gov Furthermore, these derivatives demonstrated a concentration-proportional inhibition of lipid peroxidation, with 5-aminoindazole and 6-nitroindazole showing 81.25% and 78.75% inhibition at 200μg/ml, respectively. nih.gov Another study focusing on newly synthesized indazole derivatives also reported noticeable DPPH radical scavenging activity and reducing power capacity. researchgate.net
While these findings highlight the antioxidant potential inherent to the indazole class of compounds, specific experimental data on the antioxidant properties of this compound are not detailed in the available research. The substitution pattern, including the bromo and methoxy groups, would likely modulate this activity, warranting direct investigation.
Table 1: Antioxidant Activity of Selected Indazole Derivatives
| Compound | Assay | Concentration | % Inhibition | Reference |
|---|---|---|---|---|
| Indazole | DPPH | 200µg/ml | 57.21% | nih.gov |
| 5-Aminoindazole | DPPH | 200µg/ml | 51.21% | nih.gov |
| 6-Nitroindazole | DPPH | 200µg/ml | 72.60% | nih.gov |
| Indazole | Lipid Peroxidation | 200µg/ml | 64.42% | nih.gov |
| 5-Aminoindazole | Lipid Peroxidation | 200µg/ml | 81.25% | nih.gov |
| 6-Nitroindazole | Lipid Peroxidation | 200µg/ml | 78.75% | nih.gov |
Studies in Disease-Relevant Animal Models (e.g., LPS-induced Acute Lung Injury, Parkinson's Disease)
The anti-inflammatory and neuroprotective effects of indazole derivatives have been explored in relevant animal models of disease.
LPS-induced Acute Lung Injury: Lipopolysaccharide (LPS)-induced acute lung injury (ALI) is a common animal model that mimics the inflammatory cascade seen in acute respiratory distress syndrome (ARDS). The anti-inflammatory properties of indazoles suggest their potential utility in such models. Research has shown that indazole and its derivatives can potently inhibit pro-inflammatory cytokines, such as Interleukin-1β (IL-1β). nih.gov For example, 6-nitroindazole was found to have an IC₅₀ value of 100.75 μM for IL-1β inhibition, which was comparable to the standard drug dexamethasone. nih.gov Since the pathology of LPS-induced ALI is driven by an excessive inflammatory response, the documented cytokine-inhibiting effects of indazoles indicate a potential therapeutic application in this context, although specific studies using this compound have not been reported.
Parkinson's Disease: The neuroprotective potential of indazole derivatives has been specifically investigated in preclinical models of Parkinson's disease (PD). nih.govnih.gov PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. nih.gov One line of research has focused on the ability of indazoles to inhibit the hyperphosphorylation of tau protein, a process linked to neuronal dysfunction and death. nih.govnih.gov
A significant study utilized an analog, 6-amino-1-methyl-indazole (AMI), in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of PD. nih.govnih.gov The findings were promising:
Neuroprotection: AMI treatment preserved dopaminergic neurons in the substantia nigra and increased the expression of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. nih.gov
Behavioral Improvement: The compound improved behavioral symptoms associated with PD in the mice. nih.govnih.gov
Mechanism: The neuroprotective effect was attributed to the inhibition of tau hyperphosphorylation and its upstream kinase, GSK-3β. nih.govnih.gov
These results highlight the potential of 1-methyl-indazole derivatives as a class of compounds for mitigating neurodegeneration in PD. nih.govnih.gov Additionally, other studies have investigated C5- and C6-substituted indazole derivatives as potent inhibitors of monoamine oxidase B (MAO-B), a key enzyme in dopamine metabolism and a target for PD therapy. researchgate.net
Table 2: Effects of 6-amino-1-methyl-indazole (AMI) in MPTP-induced Parkinson's Disease Model
| Parameter | Effect of AMI Treatment | Mechanism | Reference |
|---|---|---|---|
| Dopaminergic Neurons | Preserved in substantia nigra | Inhibition of tau hyperphosphorylation | nih.govnih.gov |
| Tyrosine Hydroxylase (TH) | Expression increased in midbrain | Inhibition of tau hyperphosphorylation | nih.gov |
| Behavioral Symptoms | Improved | Neuroprotective effect | nih.govnih.gov |
| Tau Phosphorylation | Decreased | Inhibition of GSK-3β | nih.gov |
Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling
Preclinical PK/PD modeling is essential for optimizing drug dosage and predicting clinical efficacy. While specific PK/PD models for this compound are not available in the literature, research on other indazole derivatives includes the evaluation of their drug metabolism and pharmacokinetic (DMPK) profiles as a crucial step toward clinical development. nih.govnih.gov Computational, or in silico, ADME (Absorption, Distribution, Metabolism, and Excretion) studies are also employed to predict the pharmacokinetic properties of new chemical entities. plos.org
Blood-Brain Barrier (BBB) Permeability Assessment
For compounds targeting central nervous system (CNS) disorders like Parkinson's disease, the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov The BBB is a highly selective barrier that restricts the passage of most small molecules from the bloodstream into the brain. nih.gov
Several studies have confirmed that certain indazole derivatives possess favorable BBB permeability. monash.eduresearchgate.netresearcher.life Assessment is often conducted using in vitro models, such as cell monolayers (e.g., MDCK-pHaMDR) that mimic the BBB. nih.gov In these models, the apparent permeability coefficient (Papp) is calculated to quantify the rate of passage across the cell layer. nih.gov
Research on a series of indazole derivatives designed as cholinesterase inhibitors for Alzheimer's disease found that they could easily permeate the BBB in an in vitro model. monash.eduresearchgate.net
Another study predicted that a lead benzimidazole derivative with high permeability across the BBB could be a valuable compound for further development as a potential AD therapeutic. researchgate.net
These findings suggest that the indazole scaffold can be compatible with BBB penetration, a critical feature for any potential neuroprotective agent. The lipophilicity and hydrogen bonding capacity, influenced by substituents like bromo and methoxy groups, would be key determinants of this property for this compound. nih.gov
Metabolic Stability and Bioavailability Considerations in Preclinical Settings
Metabolic stability is a critical factor influencing a drug's half-life and oral bioavailability. Compounds that are rapidly metabolized by liver enzymes (e.g., cytochrome P450s) often have poor pharmacokinetic profiles.
Research has shown that the indazole core can confer metabolic stability. In one study, replacing a metabolically unstable indole ring with a trifluoromethyl-substituted indazole dramatically decreased the rate of metabolism and improved the compound's half-life. nih.gov This suggests the indazole scaffold is more robust against oxidative degradation than the indole ring. nih.gov
The specific substituents on the indazole ring are also critical. Methoxy (O-demethylation) and methyl (benzylic hydroxylation) groups are known "soft spots" susceptible to metabolic breakdown. nih.gov Therefore, the 6-methoxy and 1-methyl groups on this compound would be predicted sites of metabolism. Strategies to block these sites could enhance metabolic stability. nih.gov Despite this, in silico ADMET predictions for some indazole-pyrimidine derivatives have revealed good solubility and absorption profiles, indicating their potential as drug-like molecules. nih.gov
Advanced Computational and in Silico Approaches in Research of 5 Bromo 6 Methoxy 1 Methyl 1h Indazole
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is instrumental in elucidating the binding mode of 5-Bromo-6-methoxy-1-methyl-1H-indazole and its derivatives within the active sites of various protein targets. The N-1 alkylated indazole structure is frequently used as a bioisostere for indoles in medicinal chemistry, and computational simulations help to understand how this scaffold interacts with target proteins. benchchem.com Molecular docking and dynamics simulations provide critical insights into the binding modes of indazole derivatives, particularly within ATP binding sites of kinases, guiding the rational design of more potent and selective agents. benchchem.com
Table 1: Examples of Key Residue Interactions for Indazole Scaffolds
| Interacting Residue | Type of Interaction | Potential Protein Target Class |
| Cysteine | Polar Interaction | Kinases |
| Histidine | π-stacking | Proteases |
| Methionine | Sulfur-π (S/π) Interaction | Proteases |
| Glutamic Acid | Hydrogen Bonding | Kinases |
| Aspartic Acid | Hydrogen Bonding | Kinases |
Characterization of Halogen Bonding and Other Non-Covalent Interactions
The bromine atom at the 5-position of the indazole ring is not merely a placeholder; it plays a pivotal role in molecular recognition through halogen bonding. benchchem.com A halogen bond is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic region on another molecule, such as a Lewis base (the halogen bond acceptor). acs.org This interaction significantly impacts the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity and selectivity for target proteins. benchchem.com
Table 2: Key Non-Covalent Interactions in Ligand Binding
| Interaction Type | Description | Role in Binding |
| Halogen Bonding | An attractive interaction between the electrophilic region of the bromine atom and a nucleophilic site (e.g., oxygen, nitrogen) on the protein. | Enhances binding affinity and selectivity. |
| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. | Provides directional stability to the ligand-protein complex. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contributes to the overall stability and fit within the binding pocket. |
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and protein. | Guides the ligand into the correct orientation within the active site. |
| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for binding with aromatic residues like Phenylalanine, Tyrosine, and Histidine. |
De Novo Drug Design and Virtual Screening Using Indazole Scaffolds
The indazole core, as exemplified by this compound, is a privileged scaffold in medicinal chemistry. This means it is a molecular framework that has been shown to bind to multiple biological targets, making it an excellent starting point for de novo drug design and virtual screening. biotech-asia.org In this approach, large virtual libraries of compounds containing the indazole scaffold are computationally screened against a specific protein target to identify potential inhibitors. biotech-asia.orgresearchgate.net
For example, computational studies have utilized indazole scaffolds to design and screen for novel inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. biotech-asia.orgresearchgate.net In such studies, newly designed indazole-based molecules are docked into the VEGFR-2 active site, and their binding affinities are calculated. This process allows researchers to prioritize a small number of the most promising compounds for chemical synthesis and biological testing, drastically accelerating the discovery process. biotech-asia.orgresearchgate.net Similarly, fragment-based virtual screening has been successfully employed to design novel indazole derivatives as potent inhibitors of histone deacetylases (HDACs). nih.gov
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties
A compound's therapeutic potential is determined not only by its binding affinity but also by its pharmacokinetic properties. In silico ADMET prediction is a crucial step in computational drug discovery that assesses the likely Absorption, Distribution, Metabolism, Excretion, and Toxicity of a drug candidate. These computational models can predict a wide range of properties, helping to identify compounds with favorable drug-like characteristics early in the research pipeline.
Studies involving the design of new indazole-based molecules often include ADMET prediction to ensure that the computationally designed compounds have a good chance of being effective and safe in vivo. biotech-asia.orgresearchgate.net These analyses evaluate parameters such as oral bioavailability, metabolic stability, and potential toxicity risks. Research has shown that indazole scaffolds can be designed to exhibit significant biological activity based on favorable drug-likeness and ADMET risk parameters. biotech-asia.orgresearchgate.net Furthermore, indazoles are often considered superior bioisosteres to indoles due to better plasma clearance, oral bioavailability, and metabolic stability. acs.org
Table 3: Key ADMET Parameters Predicted In Silico
| Parameter | Description | Importance in Drug Design |
| Absorption | Predicts how well the compound is absorbed, often focusing on human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). | Determines the potential for oral bioavailability. |
| Distribution | Estimates how the compound distributes throughout the body, including plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Affects the compound's access to its target site and potential for off-target effects. |
| Metabolism | Predicts the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. | Indicates the likely metabolic stability and half-life of the compound in the body. |
| Excretion | Forecasts the primary routes of elimination from the body. | Influences dosing regimens and potential for accumulation. |
| Toxicity | Assesses potential risks such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity. | Crucial for early identification of safety concerns. |
Future Directions and Emerging Research Avenues for Indazole Derivatives
Exploration of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency
The demand for structurally diverse indazole libraries for high-throughput screening has catalyzed the development of innovative and efficient synthetic methods. Traditional methods are being supplemented and replaced by advanced catalytic systems that offer greater control, higher yields, and improved environmental profiles.
Recent progress has focused on transition-metal-catalyzed reactions, such as palladium- and copper-catalyzed C-N bond formation and C-H activation/amination cycles. nih.govrsc.org These methods provide direct and atom-economical routes to functionalized indazoles from readily available precursors. For instance, palladium-catalyzed intramolecular amination of N-tosylhydrazones derived from 2-bromophenyl ketones offers a mild and efficient pathway to 3-substituted indazoles. Silver(I)-mediated intramolecular oxidative C-H amination has also emerged as a powerful tool for constructing a variety of 3-substituted indazoles that are otherwise difficult to synthesize. nih.gov
Furthermore, green chemistry approaches are gaining prominence, utilizing environmentally benign catalysts and solvents to reduce the ecological impact of synthesis. rsc.org The development of one-pot, multi-component reactions is another key area, streamlining the synthesis process and enabling the rapid generation of complex indazole derivatives from simple starting materials. These advanced methodologies are crucial for creating novel analogues of compounds like 5-Bromo-6-methoxy-1-methyl-1H-indazole, thereby expanding the chemical space for drug discovery.
| Synthetic Strategy | Catalyst/Reagent Example | Key Advantage |
| C-H Amination | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | Direct functionalization of C-H bonds |
| Intramolecular Amination | Palladium complexes (e.g., Pd₂(dba)₃) | High efficiency and functional group tolerance |
| Cycloaddition Reactions | Rhodium(III) or Cobalt(III) catalysts | Access to diverse substitution patterns |
| Metal-Free Synthesis | Iodine, PIFA | Avoids heavy metal contamination |
Development of Multi-Targeting Agents and Polypharmacology Approaches
The "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. This has led to a growing interest in polypharmacology—the design of single chemical entities that can modulate multiple biological targets simultaneously. The indazole scaffold is exceptionally well-suited for this approach due to its ability to interact with diverse protein families. nih.govmdpi.com
Indazole derivatives are being actively developed as multi-target kinase inhibitors, targeting key signaling pathways in oncology. nih.govrsc.org For example, derivatives have been designed to co-inhibit Fibroblast Growth Factor Receptor (FGFR) and Discoidin Domain Receptor (DDR), both implicated in lung squamous cell carcinoma. nih.gov In the context of neurodegenerative conditions, 5-substituted indazole derivatives have been synthesized as dual inhibitors of cholinesterases (AChE/BuChE) and β-secretase 1 (BACE1), two key enzymes in the pathology of Alzheimer's disease. researchgate.netlondondaily.news
The development of such multi-targeting agents offers the potential for improved therapeutic efficacy and a reduced likelihood of drug resistance. The unique physicochemical properties of the indazole core, combining rigidity with versatile substitution patterns, allow for the fine-tuning of selectivity and potency against a desired set of targets. mdpi.com
Integration of Advanced Computational Techniques in Structure-Based Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the design and optimization of new therapeutic agents. For indazole derivatives, techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed to guide synthetic efforts. rsc.orgnih.gov
Structure-based drug design (SBDD) is particularly prominent, where the three-dimensional structure of a biological target is used to design potent and selective inhibitors. nih.govmdpi.com This approach has been successfully applied to develop indazole-based inhibitors for a range of targets, including S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, extracellular signal-regulated kinase (ERK), and various tyrosine kinases. nih.govrsc.orgmdpi.com Computational methods allow researchers to visualize binding modes, predict binding affinities, and identify key interactions between the indazole scaffold and the target protein, thereby informing the design of new analogues with improved properties. nih.govmdpi.com
MD simulations further enhance this process by providing insights into the dynamic stability of the ligand-protein complex over time. nih.gov These computational tools not only rationalize experimental findings but also reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient and cost-effective. nih.gov
| Computational Technique | Application in Indazole Research | Example Target |
| Molecular Docking | Predicting binding poses and affinities | Aromatase, Kinases, Trypanothione Reductase tandfonline.com |
| 3D-QSAR | Correlating chemical structure with biological activity | HIF-1α inhibitors nih.gov |
| Molecular Dynamics | Assessing the stability of ligand-protein complexes | Cyclooxygenase-2 (COX-2) nih.gov |
| De Novo Design | Generating novel molecular structures for a target | Fibroblast Growth Factor Receptor (FGFR) |
Investigation of New Biological Targets and Pathways for Indazole Scaffolds
While indazoles are well-established as potent kinase inhibitors, ongoing research continues to unveil new biological targets and therapeutic applications for this versatile scaffold. nih.govnih.gov This expansion beyond oncology is opening up possibilities for treating a wide array of human diseases.
Emerging targets include enzymes and receptors involved in inflammation, metabolic disorders, and infectious diseases. For instance, novel 2H-indazole-3-carboxamide derivatives have been identified as potent antagonists of the prostanoid EP4 receptor, a promising target for colorectal cancer immunotherapy. acs.org Other research has highlighted the potential of indazoles as inhibitors of Janus kinases (JAKs) and Aurora kinases, which are implicated in inflammatory diseases and cancer progression. nih.gov
Furthermore, the indazole scaffold is being explored for its activity against infectious agents. Derivatives have shown promising inhibitory potential against enzymes like thymidine phosphorylase and α-glucosidase, as well as activity against parasites such as Leishmania and Trypanosoma cruzi. researchgate.nettandfonline.com The ability of indazole compounds to engage with such a diverse range of biological targets underscores their importance as a "privileged scaffold" and ensures a rich pipeline for future therapeutic development. nih.govrsc.org
Application of Artificial Intelligence and Machine Learning in Indazole Research and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize all stages of drug discovery, from target identification to lead optimization. londondaily.newsnih.gov For indazole research, these technologies offer powerful tools to navigate the vast chemical space and accelerate the design-make-test-analyze cycle. nih.gov
AI/ML algorithms can be trained on large datasets of known indazole derivatives and their biological activities to build predictive models. These models can rapidly screen virtual libraries of novel indazoles, prioritizing candidates with a high probability of success for synthesis and testing. crimsonpublishers.com AI can also predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify compounds with favorable drug-like characteristics early in the discovery process. nih.gov
Generative AI models are being developed to design entirely new indazole-based molecules with desired properties from scratch. nih.gov In the laboratory, AI can be coupled with automated synthesis platforms to accelerate the production of new compounds, creating a closed-loop system for rapid optimization. londondaily.news By identifying complex patterns in structure-activity relationships that are not apparent to human researchers, AI and ML will undoubtedly play a pivotal role in unlocking the full therapeutic potential of the indazole scaffold. mdpi.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
